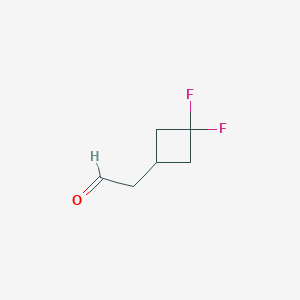

2-(3,3-Difluorocyclobutyl)acetaldehyde

Overview

Description

2-(3,3-Difluorocyclobutyl)acetaldehyde is a chemical compound with the molecular formula C6H8F2O . It has a molecular weight of 134.124 . The compound is also known by other synonyms such as Cyclobutaneacetaldehyde, 3,3-difluoro- .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an acetaldehyde group attached to another carbon atom .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 145.5±10.0 °C at 760 mmHg . The compound has a flash point of 50.3±13.2 °C . Its exact mass is 134.054321 . The compound has a LogP value of 0.39, indicating its partition coefficient between octanol and water . It has a vapour pressure of 4.8±0.3 mmHg at 25°C . The index of refraction of the compound is 1.396 .Scientific Research Applications

Chemical Equilibria and Reactions

Acetaldehyde is a significant intermediate in various chemical industries, often used in mixtures with water. Studies have quantitatively explored the chemical equilibria in acetaldehyde-water mixtures, revealing the formation of oligomers and providing insights into the speciation and equilibrium constants of these reactions (Scheithauer et al., 2015). Similarly, the reactions of acetaldehyde on cerium oxide and cerium oxide-supported catalysts have been explored, uncovering various oxidation, reduction, and carbon-carbon bond formation reactions, which are crucial for understanding catalytic processes and environmental degradation mechanisms (Idriss et al., 1995).

Enzymatic Reactions and Fermentation

The kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae has been thoroughly investigated, highlighting its role as the terminal electron acceptor and its impact on ethanol production yields and wine stabilization (Jackowetz et al., 2011). This research is vital for optimizing fermentation processes and improving product quality in the food and beverage industry.

Synthetic Applications

Acetaldehyde derivatives are crucial intermediates in synthetic organic chemistry. For instance, the synthesis and application of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal for protecting carboxylic acids offer novel methodologies for synthesizing protected amides and esters, enhancing synthetic strategies for complex molecules (Arai et al., 1998).

Environmental Impacts

Research has also focused on the environmental aspects of acetaldehyde, including its degradation by malolactic lactic acid bacteria in wine, which is crucial for understanding the fate of acetaldehyde in natural and engineered ecosystems (Osborne et al., 2006). Additionally, the complete oxidation of acetaldehyde to CO2 under specific conditions provides insights into potential environmental remediation strategies (Arai et al., 2008).

properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKBNRQSAKCDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

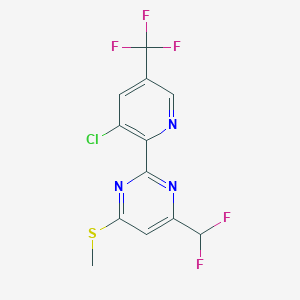

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)